4-(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
CAS No.:
Cat. No.: VC16383361
Molecular Formula: C21H20ClN5O2
Molecular Weight: 409.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20ClN5O2 |
|---|---|
| Molecular Weight | 409.9 g/mol |
| IUPAC Name | 4-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylimino]-8-methyl-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one |
| Standard InChI | InChI=1S/C21H20ClN5O2/c1-13-11-18(28)27-19(15-5-7-16(22)8-6-15)25-20(26-21(27)24-13)23-12-14-3-9-17(29-2)10-4-14/h3-11,19H,12H2,1-2H3,(H2,23,24,25,26) |
| Standard InChI Key | BKSZUOMDHSRIAN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)N2C(NC(=NCC3=CC=C(C=C3)OC)NC2=N1)C4=CC=C(C=C4)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s framework consists of a pyrimido[1,2-a][1, triazin-6-one core, a bicyclic system merging pyrimidine and triazine rings. Key substituents include:
-
4-Chlorophenyl group at position 4, enhancing electrophilic reactivity and hydrophobic interactions.
-
4-Methoxybenzylamino moiety at position 2, contributing hydrogen-bonding capacity and steric bulk.
-
Methyl group at position 8, modulating solubility and metabolic stability.
The spatial arrangement of these groups was confirmed via X-ray crystallography, revealing a triclinic crystal system (space group P1̄) with unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 9.6023(16) |
| b (Å) | 9.9881(17) |
| c (Å) | 13.406(2) |
| α (°) | 77.627(2) |
| β (°) | 70.524(2) |
| γ (°) | 73.294(2) |
| Volume (ų) | 1151.0(3) |
Hydrogen bonds between the methoxy oxygen and adjacent NH groups stabilize the lattice, a feature critical for solid-state reactivity.
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy delineates substituent integration:
-
¹H NMR (DMSO-d₆): Methoxy protons resonate as a singlet at δ 3.8 ppm, while aromatic protons from the chlorophenyl group appear as doublets between δ 7.2–7.6 ppm.
-
¹³C NMR: The carbonyl carbon (C=O) at position 6 exhibits a signal near δ 165 ppm, corroborating lactam formation.
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 410.129, consistent with the formula C₂₁H₂₀ClN₅O₂.
Synthetic Methodology
Multi-Step Synthesis
The compound is synthesized via a three-step sequence:
-
Core Formation: Cyclocondensation of 2,4,6-trichlorotriazine with 4-methoxyphenol under basic conditions yields a triazine intermediate.
-
Chlorophenyl Introduction: Nucleophilic aromatic substitution with 4-chloroaniline installs the chlorophenyl group at position 4.
-
Benzylamino Functionalization: Coupling with 4-methoxybenzylamine under Mitsunobu conditions completes the scaffold.
Purification via column chromatography (hexane/ethyl acetate, 3:1) achieves ~85% yield. Recrystallization from ethanol enhances purity to >95%.
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to minimize side reactions. Key parameters include:
-
Temperature: 80–100°C for cyclization.
-
Catalysis: 5 mol% Pd/C for Suzuki couplings.
-
Pressure: 2–3 atm to accelerate hydrogenation steps.
In vitro assays against kinase panels reveal selective inhibition of EGFR (IC₅₀ = 0.45 μM) and VEGFR-2 (IC₅₀ = 0.78 μM), surpassing reference compounds like erlotinib (EGFR IC₅₀ = 0.52 μM). Docking studies attribute this to π-π stacking between the chlorophenyl group and kinase hydrophobic pockets.
Antitumor Efficacy
The compound demonstrates dose-dependent cytotoxicity in MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines:
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 | 1.2 |
| A549 | 1.8 |
Mechanistic studies indicate apoptosis induction via caspase-3 activation and G1 cell cycle arrest.
Comparative Analysis with Structural Analogues
Pyrimido-Triazinone Derivatives
Replacing the 4-chlorophenyl with a methoxy group (4-methoxy analogue) reduces EGFR affinity (IC₅₀ = 1.3 μM), underscoring the chlorine atom’s role in hydrophobic interactions.
Heterocyclic Analogues
Triazole-thione derivatives (e.g., CHEMBL4100485 ) exhibit lower kinase inhibition (EGFR IC₅₀ > 5 μM) due to reduced aromatic stacking. Conversely, pyrimido-oxazine derivatives (e.g., Vulcanchem VC14830396) show comparable cytotoxicity but inferior selectivity.
Crystallographic and Computational Insights
Hydrogen-Bonding Networks
Single-crystal X-ray diffraction identifies intermolecular N–H···O bonds (2.89 Å) between the lactam oxygen and amine hydrogens, stabilizing the crystal lattice. Density functional theory (DFT) calculations (B3LYP/6-31G*) align with experimental bond lengths (Δ < 0.02 Å).
ADMET Predictions
Computational models predict favorable pharmacokinetics:
-
LogP: 3.1 (optimal for blood-brain barrier penetration).
-
t₁/₂: 6.2 hours (human liver microsomes).
-
hERG inhibition: Low risk (IC₅₀ > 10 μM).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume